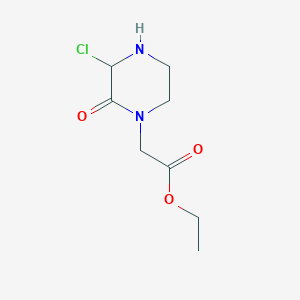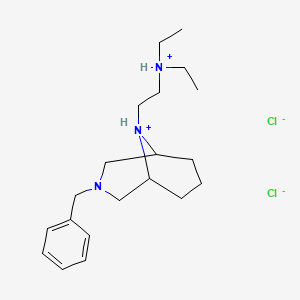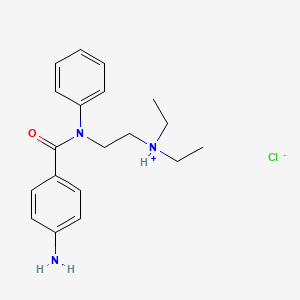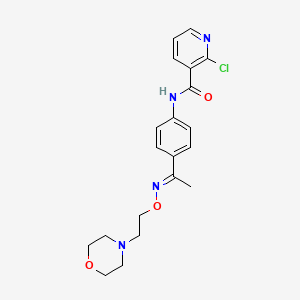
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is a synthetic organic compound that belongs to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride typically involves the reaction of 4-hydroxycoumarin with 2-(dibutylamino)ethyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified using standard techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The dibutylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-ketocoumarin.
Reduction: Formation of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-dihydrocoumarin.
Substitution: Formation of various substituted coumarin derivatives.
Applications De Recherche Scientifique
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant activities.
Industry: Utilized in the development of fluorescent dyes and sensors.
Mécanisme D'action
The mechanism of action of 3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
Warfarin: A well-known anticoagulant that also belongs to the coumarin family.
Coumarin: The parent compound with a wide range of biological activities.
Uniqueness
3-((2-(Dibutylamino)ethyl)carbamoyl)-4-hydroxycoumarin hydrochloride is unique due to its specific structural features, such as the dibutylaminoethyl carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propriétés
Numéro CAS |
1922-70-9 |
|---|---|
Formule moléculaire |
C20H29ClN2O4 |
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
dibutyl-[2-[(4-hydroxy-2-oxochromene-3-carbonyl)amino]ethyl]azanium;chloride |
InChI |
InChI=1S/C20H28N2O4.ClH/c1-3-5-12-22(13-6-4-2)14-11-21-19(24)17-18(23)15-9-7-8-10-16(15)26-20(17)25;/h7-10,23H,3-6,11-14H2,1-2H3,(H,21,24);1H |
Clé InChI |
MYTVFTKZBZMRQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[NH+](CCCC)CCNC(=O)C1=C(C2=CC=CC=C2OC1=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


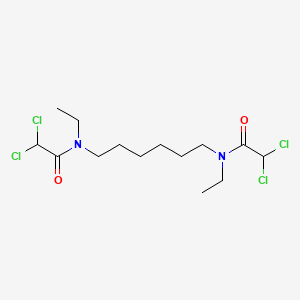
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
![2',3'-Dideoxyinosine-[2',3'-3H]](/img/structure/B13743422.png)



